2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a phenylsulfonyl and tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The phenylsulfonyl group is introduced through a sulfonylation reaction, while the tetrahydrofuran moiety is added via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and tetrahydrofuran derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydrofuran compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The benzamide core can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-{[(Phenylsulfonyl)amino]-N-propylbenzamide: Similar structure but with a propyl group instead of the tetrahydrofuran moiety.
4-{[(4-Chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with a chlorophenoxy group instead of the phenylsulfonyl group.
Uniqueness
2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of the phenylsulfonyl and tetrahydrofuran moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N2O5S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H22N2O5S/c23-19(14-28(25,26)16-8-2-1-3-9-16)22-18-11-5-4-10-17(18)20(24)21-13-15-7-6-12-27-15/h1-5,8-11,15H,6-7,12-14H2,(H,21,24)(H,22,23) |
InChI Key |
QVJFTTBTQZQKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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